molecular formula C12H17NO B1381608 {1-[Amino(phenyl)methyl]cyclobutyl}methanol CAS No. 1803592-10-0

{1-[Amino(phenyl)methyl]cyclobutyl}methanol

Cat. No. B1381608
CAS RN: 1803592-10-0
M. Wt: 191.27 g/mol
InChI Key: OQIOVDLNYHDZBT-UHFFFAOYSA-N
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Description

{1-[Amino(phenyl)methyl]cyclobutyl}methanol (APMCM) is a cyclobutyl-based compound containing an amine group, a phenyl group, and a methyl group. It is a novel compound that has been found to have a variety of potential applications in the field of scientific research.

Scientific Research Applications

  • Stereochemistry of Solvent Capture of β-Trimethylsilyl Carbocations : Research by Creary (2023) investigates the stereochemistry in the formation of methyl ether substitution products from 3-tert-Butyl- or phenyl-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates reacting in methanol. This study provides insights into the behavior of similar compounds in methanol, which could be relevant for understanding the interactions of "{1-[Amino(phenyl)methyl]cyclobutyl}methanol" in similar conditions (Creary, 2023).

  • Formation of Methyl Ethers from Photoaddition of Methanol to Phenyl-substituted Butadienes : A study by Baldry (1975) explores the photoaddition of methanol to phenyl-substituted butadienes, leading to the formation of various methyl ether products. This could be relevant for understanding the photoreactive properties of "{1-[Amino(phenyl)methyl]cyclobutyl}methanol" in the presence of methanol (Baldry, 1975).

  • Synthesis and Isolation of Stereoisomers for S1P1 Receptor Agonists : Wallace et al. (2009) describe the synthesis and isolation of stereoisomers of a compound similar in structure to "{1-[Amino(phenyl)methyl]cyclobutyl}methanol", highlighting the relevance of such structures in the synthesis of S1P1 receptor agonists. This suggests potential applications in medicinal chemistry (Wallace et al., 2009).

  • RuCl3‐catalyzed N‐Methylation of Amines and Transfer Hydrogenation of Nitroarenes using Methanol : Research by Sarki et al. (2021) presents a method for N-methylation of amines using methanol, which could be relevant for the modification of "{1-[Amino(phenyl)methyl]cyclobutyl}methanol" under similar conditions (Sarki et al., 2021).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of {1-[Amino(phenyl)methyl]cyclobutyl}methanol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and activity. Additionally, the biological environment within the body, including the presence of other proteins and metabolites, can influence the compound’s interactions with its targets .

properties

IUPAC Name

[1-[amino(phenyl)methyl]cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-11(10-5-2-1-3-6-10)12(9-14)7-4-8-12/h1-3,5-6,11,14H,4,7-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIOVDLNYHDZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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